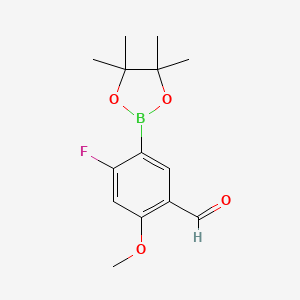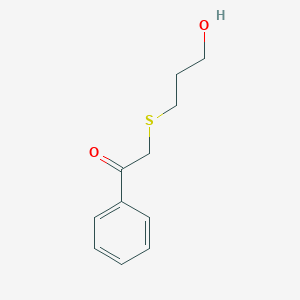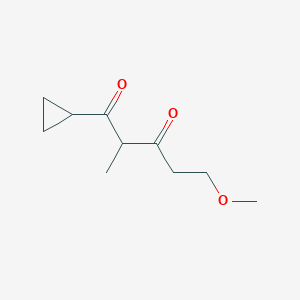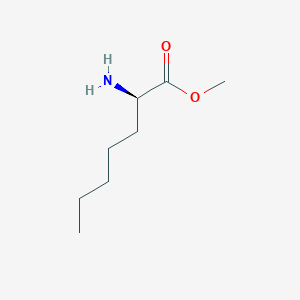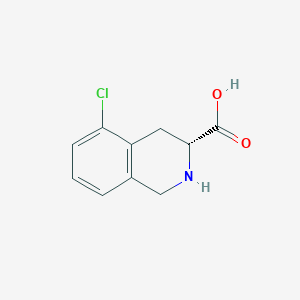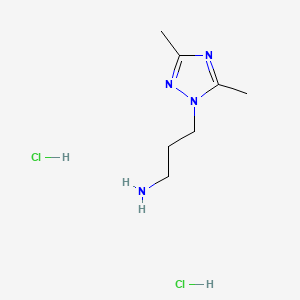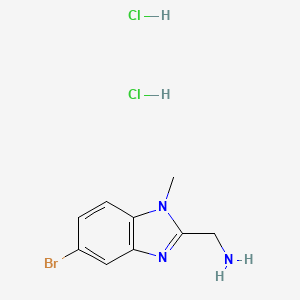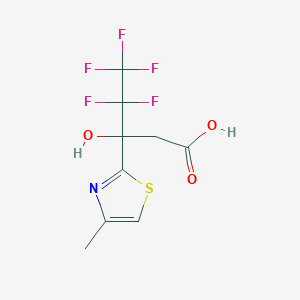
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid is a fluorinated organic compound that features a unique combination of a pentafluoropentanoic acid backbone and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pentafluoroiodoethane with allyl alcohol in the presence of a base such as cesium carbonate and a catalyst like iron acetylacetonate . The reaction is carried out under an inert gas atmosphere at room temperature, followed by heating to 80°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with improved bioavailability and metabolic stability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the thiazole ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with various biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)pentanoic acid
- 4,4,5,5,5-Pentafluoro-1-pentanol
- 4,4,5,5,5-Pentafluoro-3-hydroxy-1-(phenanthren-3-yl)pent-2-en-1-one
Uniqueness
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid stands out due to the presence of both the pentafluoropentanoic acid moiety and the thiazole ring. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and lipophilicity, while the thiazole ring contributes to its biological activity and binding affinity.
Eigenschaften
Molekularformel |
C9H8F5NO3S |
|---|---|
Molekulargewicht |
305.22 g/mol |
IUPAC-Name |
4,4,5,5,5-pentafluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C9H8F5NO3S/c1-4-3-19-6(15-4)7(18,2-5(16)17)8(10,11)9(12,13)14/h3,18H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
LEZBWSFYKCARJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(CC(=O)O)(C(C(F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13492538.png)
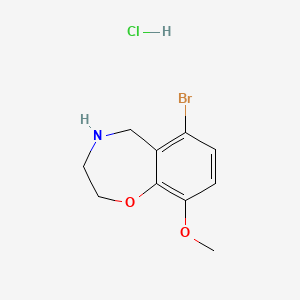
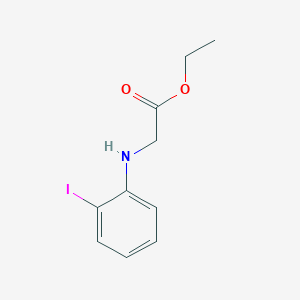
![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)
